5-Methyl-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
5-Methyl-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid is a complex organic compound with a unique structure that includes an imidazole ring, a carboxylic acid group, and a prop-2-en-1-yl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Methyl-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Methyl-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with varying substituents. Examples include:
- 2-Methylimidazole
- 4-Methylimidazole
- Imidazole-4-carboxylic acid
Uniqueness
What sets 5-Methyl-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-methyl-2-oxo-3-prop-2-enyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-3-4-10-5(2)6(7(11)12)9-8(10)13/h3H,1,4H2,2H3,(H,9,13)(H,11,12) |
InChI Key |
AHUIFHRNZSJHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)N1CC=C)C(=O)O |
Origin of Product |
United States |
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